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molecular formula C11H10Cl2O3 B8448884 3-(3,5-Dichlorophenoxy)-2,4-pentanedione

3-(3,5-Dichlorophenoxy)-2,4-pentanedione

Cat. No. B8448884
M. Wt: 261.10 g/mol
InChI Key: DYSBGEBSGTXTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063044B2

Procedure details

3-Chloro-2,4-pentanedione (183 μL, 1.53 mmol)) was added to a stirred suspension of 3,5-dichlorophenol (250 mg, 1.53 mmol) and potassium carbonate (233 mg, 1.69 mmol) in acetone (7.7 ml) at room temperature under nitrogen. The mixture was stirred for 30 minutes and then heated under reflux for 3½ hours. After cooling, sodium iodide (230 mg, 1.53 mmol) was added and refluxing continued for a further 3½ hours. After cooling again the mixture was diluted with water (5 ml) and concentrated under reduced pressure in a fumehood (Caution: possible residual lachrymator) to remove acetone. The resulting red aqueous solution was diluted with 2M hydrochloric acid (5 ml) and extracted with dichloromethane (3×10 ml). The combined organic layers were washed with saturated aqueous sodium sulphite solution (10 ml) and brine (10 ml), dried over magnesium sulphate, filtered and evaporated under reduced pressure to leave a red oil (344 mg). The crude product was purified by flash chromatography on silica gel eluting with pentane:ethyl acetate (20:1, by volume) to give the title compound (118 mg) as a cream solid m.p. 91-92° C.
Quantity
183 μL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:6](=[O:8])[CH3:7])[C:3](=[O:5])[CH3:4].[Cl:9][C:10]1[CH:11]=[C:12]([OH:17])[CH:13]=[C:14]([Cl:16])[CH:15]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(C)=O.O>[Cl:9][C:10]1[CH:11]=[C:12]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[O:17][CH:2]([C:6](=[O:8])[CH3:7])[C:3](=[O:5])[CH3:4] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
183 μL
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O
Name
Quantity
250 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)O
Name
Quantity
233 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.7 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
230 mg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3½ hours
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
continued for a further 3½ hours
TEMPERATURE
Type
TEMPERATURE
Details
After cooling again the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure in a fumehood (Caution: possible residual lachrymator)
CUSTOM
Type
CUSTOM
Details
to remove acetone
ADDITION
Type
ADDITION
Details
The resulting red aqueous solution was diluted with 2M hydrochloric acid (5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×10 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium sulphite solution (10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(OC(C(C)=O)C(C)=O)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 344 mg
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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